BenchChemオンラインストアへようこそ!

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Quality Control Procurement Specification Purity Assay

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1260779-51-8, C9H10N4O2, MW 206.20) is a multifunctional nitrogen-containing heterocyclic building block featuring a pyrrolopyrazine core with both a reactive 7‑amino group and a 6‑ethyl carboxylate ester. The 5H‑pyrrolo[2,3‑b]pyrazine scaffold is classified as the most kinase‑selective isomeric form among pyrrolopyrazines, distinguishing it from the pyrrolo[1,2‑a]pyrazine series which predominantly exhibits antibacterial, antifungal, and antiviral activities.

Molecular Formula C9H10N4O2
Molecular Weight 206.20
CAS No. 1260779-51-8
Cat. No. B1651375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
CAS1260779-51-8
Molecular FormulaC9H10N4O2
Molecular Weight206.20
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=NC=CN=C2N1)N
InChIInChI=1S/C9H10N4O2/c1-2-15-9(14)7-5(10)6-8(13-7)12-4-3-11-6/h3-4H,2,10H2,1H3,(H,12,13)
InChIKeyFIKPYKGUSAZXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate: A Purchasing Guide for a High-Purity 5H-Pyrrolo[2,3-b]pyrazine Kinase Scaffold


Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1260779-51-8, C9H10N4O2, MW 206.20) is a multifunctional nitrogen-containing heterocyclic building block featuring a pyrrolopyrazine core with both a reactive 7‑amino group and a 6‑ethyl carboxylate ester . The 5H‑pyrrolo[2,3‑b]pyrazine scaffold is classified as the most kinase‑selective isomeric form among pyrrolopyrazines, distinguishing it from the pyrrolo[1,2‑a]pyrazine series which predominantly exhibits antibacterial, antifungal, and antiviral activities [1]. The scaffold is the core of aloisines, a class of potent, ATP‑competitive cyclin‑dependent kinase (CDK) and GSK‑3 inhibitors, and has been extensively developed in structure‑guided FGFR kinase inhibitor programmes [2].

Why Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Cannot Be Interchanged with Other Pyrrolopyrazine Esters or In-Class Scaffolds


Generic substitution is not viable because the 5H‑pyrrolo[2,3‑b]pyrazine scaffold is uniquely kinase‑directed, whereas the pyrrolo[1,2‑a]pyrazine isomer is predominantly antibacterial [1]. Even within the 5H‑series, substitution pattern dictates kinase specificity: aloisines are selective CDK/GSK‑3 inhibitors, while 2‑phenyl‑ether and 7‑(indol‑3‑yl) derivatives are optimised for FGFR and JAK3 inhibition, respectively [2]. Subtle changes at the 6‑ester (ethyl vs. methyl) alter both reactivity and pharmacokinetic parameters, meaning that procurement of the correct, verifiably characterised intermediate is essential for reproducible SAR exploration . Without this specific 7‑amino‑6‑ethyl ester, the synthetic entry points for late‑stage derivatisation are lost.

Quantitative Evidence Guide: Differentiating Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate from Its Closest Analogs and Alternatives


Achievable Purity Benchmark: 98% by HPLC vs. 95% for the Widely Listed Analog

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is procurable at a certified purity of ≥98% (HPLC) from multiple specialised suppliers . In contrast, the same compound is commonly listed elsewhere at only 95% purity, representing a 3‑percentage‑point absolute purity advantage . The higher purity specification is critical for downstream synthetic reliability, as 5% impurities in a building block can propagate into complex reaction mixtures, severely complicating purification.

Quality Control Procurement Specification Purity Assay

Scaffold-Level Activity Differentiation: 5H-Pyrrolo[2,3-b]pyrazine Core Delivers Kinase Selectivity, Whereas Pyrrolo[1,2-a]pyrazine Isomers Target Anti‑Infective Pathways

The 5H‑pyrrolo[2,3‑b]pyrazine scaffold (the core of this compound) exhibits predominant kinase inhibitory activity, with specific derivatives achieving nanomolar‑subnanomolar IC50 values against CDK1/cyclin B (150 nM for Aloisine A), CDK5/p25 (1.5 µM), and GSK‑3 (0.92 µM) [1]. By contrast, the pyrrolo[1,2‑a]pyrazine isomer is known for antibacterial, antifungal and antiviral activities [2]. This class‑level inference, while based on structurally related aloisine molecules, is supported by extensive patent and peer‑reviewed evidence defining the 5H‑pyrrolo[2,3‑b]pyrazine scaffold as uniquely kinase‑directed, with the amino and ester substituents serving as critical vectors for lead optimization [3].

Kinase Inhibition Scaffold Selectivity Pyrrolopyrazine Isomers

Ester‑Group Differentiation: Ethyl Ester Provides Distinct Physicochemical and Reactivity Profile vs. Methyl Ester Analog

The ethyl ester of this compound contributes a calculated LogP of 1.30 and a polar surface area (PSA) of 93.9 Ų, compared with the methyl ester analog (methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, CAS 1935005-37-0, MW 192.17) which carries different lipophilicity and a molecular weight reduced by 14.03 Da . The ethyl ester hydrolyses at a measurably slower rate than the corresponding methyl ester under standard basic conditions, giving the chemist greater control over selective deprotection in the presence of other sensitive functional groups .

Ester Hydrolysis SAR Vector Building Block Reactivity

Supplier‑Verified Quality: ISO‑Certified Production vs. Unaccredited Sources Ensures GLP‑Compliant Procurement

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is manufactured under an ISO‑certified quality management system, with batch‑specific analytical data, ensuring lot‑to‑lot consistency and global pharmaceutical R&D suitability . This contrasts with non‑ISO‑listed suppliers, where batch‑to‑batch variability and incomplete analytical characterisation represent a quantifiable risk to experimental reproducibility. The ISO‑certified product commands a premium (e.g., 50 mg for €815 vs. lower‑priced 95% alternatives) , yet that premium buys documentation that supports regulatory submissions and minimises re‑work costs estimated to exceed the initial purchase price by up to 2‑3× when failed experiments are accounted for.

Supplier Qualification ISO Certification Reproducibility

Best Research and Industrial Application Scenarios for Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate


Kinase Inhibitor Lead Generation: FGFR, JAK, and CDK Programmes

Use the compound as a privileged starting scaffold for structure‑guided design of ATP‑competitive kinase inhibitors. The 5H‑pyrrolo[2,3‑b]pyrazine core has been validated in FGFR inhibitor programmes yielding compounds with sub‑micromolar cellular activity , and in aloisine‑based CDK/GSK‑3 inhibitor patents [1]. The 7‑amino group serves as a vector for amide coupling or reductive amination, while the 6‑ethyl ester enables ester hydrolysis or transesterification to tune physicochemical properties.

Late‑Stage Functionalisation for SAR Expansion

The 7‑amino and 6‑ethyl carboxylate groups are orthogonal synthetic handles. The 98% purity ensures that late‑stage diversification reactions produce analytically clean libraries, minimising false positives in biological screens. The ethyl ester's slower hydrolysis relative to methyl ester analogs [1] allows selective manipulation in the presence of base‑sensitive functional groups.

Regulatory‑Grade Reference Standard for Analytical Method Development

With ISO‑certified production and documented purity ≥98% , the compound can serve as a qualified reference standard for HPLC method development and validation in a GLP environment. The ISO certification supports regulatory filings where traceability of chemical standards is audited.

Biosimilar and Generic Drug Intermediate Sourcing

For organisations developing biosimilar or generic kinase inhibitors based on patented pyrrolo[2,3‑b]pyrazine scaffolds [1], procuring this specific intermediate with full documentation and high purity reduces the risk of regulatory rejection due to impurity‑related quality failures.

Quote Request

Request a Quote for Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.